3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
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Overview
Description
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromone core, substituted with a methoxyphenoxy group and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenol with 4-chlorobenzoic acid, followed by cyclization to form the chromone core. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromone core can be reduced to form alcohols.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromone derivatives.
Substitution: Various substituted benzoates and chromone derivatives.
Scientific Research Applications
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to changes in gene expression, protein activity, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
- 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate
- 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-bromobenzoate
Uniqueness
Compared to similar compounds, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is unique due to the specific positioning of the methoxy and chlorobenzoate groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological or material properties, making it a valuable compound for further research and development.
Properties
CAS No. |
637749-83-8 |
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Molecular Formula |
C23H15ClO6 |
Molecular Weight |
422.82 |
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H15ClO6/c1-27-16-3-2-4-17(11-16)29-21-13-28-20-12-18(9-10-19(20)22(21)25)30-23(26)14-5-7-15(24)8-6-14/h2-13H,1H3 |
InChI Key |
RLUFWSNDJYPXFG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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